N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its significance in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Mechanism of Action
Isoxazoles
Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . They have been found to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The substitution of various groups on the isoxazole ring imparts different activity .
Sulphonamides
Sulphonamides are a class of organic compounds containing a sulfonyl functional group attached to an amine group. They have been widely used as antibiotics, acting as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is involved in folate synthesis .
Benzene derivatives
Benzene derivatives are aromatic compounds and have been found to possess a wide range of biological activities. They are often used as building blocks in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and subsequent sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, followed by sulfonamide formation using sulfonyl chloride and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Oxazole derivatives: Compounds like 2-phenyl-4,5-dihydro-1,3-oxazole share the oxazole ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-9-15-23(16-10-18)32(28,29)27(21-11-13-22(30-3)14-12-21)17-24-19(2)31-25(26-24)20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNYSJHMXQRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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